molecular formula C21H25ClN2O4S B2862932 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 955224-91-6

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2862932
CAS No.: 955224-91-6
M. Wt: 436.95
InChI Key: DWPDGICSJSPMQG-UHFFFAOYSA-N
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Description

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a chemical compound known for its versatile applications in scientific research. This compound is particularly noted for its unique structural properties, which make it valuable in various fields such as medicinal chemistry, drug development, and biological studies.

Preparation Methods

The synthesis of 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopentyl group: This step usually involves alkylation reactions.

    Chlorination and methoxylation: These steps are carried out using chlorinating and methoxylating agents, respectively.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Drug Development: The compound serves as a lead compound in the synthesis of new drug candidates.

    Biological Studies: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide stands out due to its unique structural features and versatile applications. Similar compounds include:

  • 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
  • 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14(2)10-11-24-18-7-6-17(12-15(18)4-9-21(24)25)23-29(26,27)20-13-16(22)5-8-19(20)28-3/h5-8,12-14,23H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPDGICSJSPMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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